molecular formula C16H19ClN2O B11841631 5-(Chloromethyl)-3-(4-(piperidin-1-ylmethyl)phenyl)isoxazole

5-(Chloromethyl)-3-(4-(piperidin-1-ylmethyl)phenyl)isoxazole

Cat. No.: B11841631
M. Wt: 290.79 g/mol
InChI Key: VNBQDPWZNWEEKD-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(4-(piperidin-1-ylmethyl)phenyl)isoxazole is a synthetic organic compound that belongs to the isoxazole family Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(4-(piperidin-1-ylmethyl)phenyl)isoxazole typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction using formaldehyde and hydrochloric acid.

    Attachment of the Piperidin-1-ylmethyl Phenyl Group: This step involves the nucleophilic substitution reaction where the piperidin-1-ylmethyl phenyl group is attached to the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to enhance the reaction rates.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(4-(piperidin-1-ylmethyl)phenyl)isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

    Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of isoxazole oxides.

    Reduction: Formation of 5-methyl-3-(4-(piperidin-1-ylmethyl)phenyl)isoxazole.

    Substitution: Formation of various substituted isoxazoles depending on the nucleophile used.

Scientific Research Applications

5-(Chloromethyl)-3-(4-(piperidin-1-ylmethyl)phenyl)isoxazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(4-(piperidin-1-ylmethyl)phenyl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Bromomethyl)-3-(4-(piperidin-1-ylmethyl)phenyl)isoxazole
  • 5-(Hydroxymethyl)-3-(4-(piperidin-1-ylmethyl)phenyl)isoxazole
  • 5-(Methoxymethyl)-3-(4-(piperidin-1-ylmethyl)phenyl)isoxazole

Uniqueness

5-(Chloromethyl)-3-(4-(piperidin-1-ylmethyl)phenyl)isoxazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic and research applications, offering different reactivity patterns compared to its analogs.

Properties

Molecular Formula

C16H19ClN2O

Molecular Weight

290.79 g/mol

IUPAC Name

5-(chloromethyl)-3-[4-(piperidin-1-ylmethyl)phenyl]-1,2-oxazole

InChI

InChI=1S/C16H19ClN2O/c17-11-15-10-16(18-20-15)14-6-4-13(5-7-14)12-19-8-2-1-3-9-19/h4-7,10H,1-3,8-9,11-12H2

InChI Key

VNBQDPWZNWEEKD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C3=NOC(=C3)CCl

Origin of Product

United States

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